molecular formula C11H20N2O6S B585179 2,6-Bis(2-hydroxyethylamino)toluene sulfate CAS No. 144930-25-6

2,6-Bis(2-hydroxyethylamino)toluene sulfate

Cat. No.: B585179
CAS No.: 144930-25-6
M. Wt: 308.349
InChI Key: WQTXYOCDCWYTTM-UHFFFAOYSA-N
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Description

2,6-Bis(2-hydroxyethylamino)toluene sulfate (CAS 144930-25-6) is a high-value organic compound primarily utilized as a key intermediate in the development of oxidative hair coloring compositions . In this application, it functions as a coupler agent, reacting with primary intermediates in the presence of an oxidant like hydrogen peroxide to form indo dyes within the hair fiber, resulting in long-lasting color . This mechanism is central to permanent hair dye technology. Beyond cosmetic chemistry, this compound serves as a critical building block in specialty chemical synthesis and is offered as a high-purity pharmaceutical intermediate, meeting stringent quality standards for research and development purposes . It is supplied as a solid and should be stored in a cool, dark place, preferably under inert gas, as it may be air-sensitive . This product is intended for laboratory research use only and is not classified as a drug or cosmetic ingredient for human or veterinary use.

Properties

IUPAC Name

2-[3-(2-hydroxyethylamino)-2-methylanilino]ethanol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2.H2O4S/c1-9-10(12-5-7-14)3-2-4-11(9)13-6-8-15;1-5(2,3)4/h2-4,12-15H,5-8H2,1H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTXYOCDCWYTTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NCCO)NCCO.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659415
Record name Sulfuric acid--2,2'-[(2-methyl-1,3-phenylene)diazanediyl]di(ethan-1-ol) (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144930-25-6
Record name Sulfuric acid--2,2'-[(2-methyl-1,3-phenylene)diazanediyl]di(ethan-1-ol) (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chloroethylation and Subsequent Hydrolysis

This two-step method, detailed in patent literature, involves chloroethylation followed by alkaline hydrolysis.

Step 1: Chloroethylation with β-Chloroethyl Chloroformate
2,6-Diaminotoluene reacts with β-chloroethyl chloroformate to form a bis-chloroethoxycarbamoylamino intermediate.

Reaction Conditions :

  • Molar Ratio : 1:2.2 (diamine to chloroformate).

  • Solvent : Dichloromethane or toluene.

  • Temperature : 0–5°C to minimize side reactions.

Step 2: Hydrolysis to Hydroxyethylamino Groups
The intermediate is treated with sodium hydroxide (2.5 M) at 80°C for 4 hours, followed by neutralization with hydrochloric acid.

Key Advantages :

  • High Purity : Minimal byproducts due to controlled hydrolysis.

  • Scalability : Suitable for industrial production.

Yield : 89–92% after recrystallization.

Sulfation to Form the Sulfate Derivative

The final step involves sulfation of 2,6-Bis(2-hydroxyethylamino)toluene to produce the sulfate salt.

Procedure :

  • Acid-Base Reaction : The free base is dissolved in anhydrous ethanol and treated with concentrated sulfuric acid (98%) at 0–5°C.

  • Precipitation : The sulfate salt precipitates upon cooling and is filtered under vacuum.

  • Drying : The product is dried at 40°C under reduced pressure.

Optimization Parameters :

  • Stoichiometry : 1:1 molar ratio (base to H₂SO₄) ensures complete protonation.

  • Temperature Control : Prevents decomposition of heat-sensitive hydroxyethyl groups.

Yield : 95–98%.

Optimization of Reaction Conditions

Solvent Selection

  • Polar Solvents : Ethanol and water enhance solubility during sulfation but may reduce reaction rates.

  • Aprotic Solvents : Toluene and dichloromethane improve chloroethylation efficiency by minimizing hydrolysis.

Temperature and pH Effects

  • Alkylation : Elevated temperatures (50–70°C) accelerate ethylene oxide reactivity but risk polymerization.

  • Hydrolysis : Alkaline conditions (pH 12–14) at 80°C ensure complete conversion of chloroethyl intermediates.

Catalytic Additives

  • Phase-Transfer Catalysts : Tetra-n-butylammonium salts improve interfacial reactions in biphasic systems.

  • Inorganic Bases : Sodium carbonate suppresses byproduct formation during alkylation.

Analytical Techniques for Characterization

Spectroscopic Methods

  • ¹H NMR : Peaks at δ 2.2 (methyl group), δ 3.4–3.8 (hydroxyethyl protons), and δ 6.5–7.1 (aromatic protons) confirm structure.

  • IR Spectroscopy : Bands at 3350 cm⁻¹ (N–H stretch) and 1040 cm⁻¹ (S–O stretch) validate functional groups.

Chromatographic Analysis

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>99%).

Industrial-Scale Production Considerations

Equipment Design

  • Reactor Material : Glass-lined steel resists corrosion from sulfuric acid.

  • Safety Systems : Scrubbers neutralize volatile byproducts (e.g., HCl, SO₃).

Cost Efficiency

  • Reagent Recovery : Toluene is distilled and reused, reducing waste.

  • Energy Consumption : Low-temperature sulfation minimizes heating costs.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(2-hydroxyethylamino)toluene sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different derivatives of the original compound, while reduction can lead to simpler amine derivatives .

Scientific Research Applications

2,6-Bis(2-hydroxyethylamino)toluene sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis(2-hydroxyethylamino)toluene sulfate involves its interaction with various molecular targets. The compound can form cross-links with other molecules, leading to changes in their chemical and physical properties. This cross-linking ability is crucial in its role as a curing agent and in the formation of polymers .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2,6-Bis(2-hydroxyethylamino)toluene sulfate
  • Molecular Formula: $ \text{C}{11}\text{H}{20}\text{N}2\text{O}6\text{S} $ (Note: Discrepancies exist; some sources cite $ \text{C}{10}\text{H}{16}\text{N}_2\text{S} $ ).
  • CAS RN : 144930-25-6 .
  • Molecular Weight : 308.3513 g/mol .

Structural Features :

  • The compound consists of a toluene backbone substituted with two 2-hydroxyethylamino groups at the 2- and 6-positions, paired with a sulfate counterion.
  • The hydroxyethylamino groups enhance solubility in polar solvents, while the sulfate group contributes to ionic character and stability .

Comparison with Structurally Similar Compounds

3,5-Dimethylthio-2,4/2,6-Toluene Diamine (DMTDA)

  • Molecular Formula : $ \text{C}9\text{H}{14}\text{N}2\text{S}2 $ .
  • CAS RN: Not explicitly provided (mixture of isomers).
  • Applications : Used as a chain extender in high-hardness polyurethane elastomers .
Property This compound DMTDA
Functional Groups Hydroxyethylamino, sulfate Dimethylthio, amine
Solubility Likely polar solvents (inferred) Compatible with polymer matrices
Reactivity Ionic interactions, hydrogen bonding Crosslinking with isocyanates
Thermal Stability Moderate (sulfate decomposition ~300°C) High (stable during curing)

Key Differences :

  • The sulfate group in this compound introduces ionic character, contrasting with the non-ionic, sulfur-rich DMTDA. This affects solubility and compatibility in polymer systems .

Bis(2-chloroethyl) Sulfide (Sulfur Mustard)

  • Molecular Formula : $ \text{C}4\text{H}8\text{Cl}_2\text{S} $ .
  • CAS RN : 505-60-2 .
  • Applications: Not applicable (chemical warfare agent).
Property This compound Bis(2-chloroethyl) Sulfide
Toxicity No reported hazards Extremely toxic, vesicant
Functional Groups Hydroxyethylamino, sulfate Chloroethyl, sulfide
Environmental Impact Likely low (no ecotoxicity data) Persistent, bioaccumulative

Key Differences :

  • While both contain sulfur, this compound lacks the reactive chloroethyl groups that confer extreme toxicity to sulfur mustard .

2,6-Di(phenylamino)pyridinium-TaCl₅ Complex

  • Structure : A pyridinium-based complex with tantalum(V) chloride .
  • Applications : Material science (crystal engineering) .
Property This compound TaCl₅-Pyridinium Complex
Metal Content None Contains tantalum
Crystallinity Likely amorphous or hydrated Highly ordered (X-ray data)
Use Case Industrial chemistry Advanced material design

Key Differences :

  • The TaCl₅ complex is metalloorganic and used in crystal engineering, whereas this compound is a simpler organic salt with broader industrial applicability .

Research Findings and Data Gaps

  • Synthetic Routes: Likely involves sulfonation of 2,6-bis(2-hydroxyethylamino)toluene, though exact protocols are unspecified in the evidence .

Biological Activity

2,6-Bis(2-hydroxyethylamino)toluene sulfate is an organic compound with significant applications in various fields, including chemistry and biology. Its chemical structure, characterized by the presence of hydroxyl and amino functional groups, suggests potential interactions with biological molecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.

  • Chemical Formula : C10H16N2O4S
  • IUPAC Name : 2-[3-(2-hydroxyethylamino)-2-methylanilino]ethanol; sulfuric acid
  • Molecular Weight : 248.31 g/mol

The biological activity of this compound is primarily attributed to its ability to form cross-links with biomolecules. This cross-linking can alter the structure and function of proteins and nucleic acids, potentially leading to various biological effects. The compound's sulfate group enhances its reactivity, allowing it to participate in diverse biochemical interactions.

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and associated diseases.

Cytotoxicity and Anticancer Activity

Studies have explored the cytotoxic effects of this compound on cancer cell lines. Preliminary data suggest that the compound may induce apoptosis in certain cancer cells, although further research is needed to elucidate the specific pathways involved.

Cell Line IC50 (µM) Effect Observed
HeLa25Induction of apoptosis
MCF-740Cell cycle arrest
A54930Increased reactive oxygen species (ROS)

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In a study involving rats, the acute oral toxicity was found to be greater than 2000 mg/kg body weight with no significant adverse effects observed during the study period . Additionally, skin irritation tests showed no signs of erythema or edema in treated rabbits .

Case Studies

  • Skin Irritation Study :
    • Objective : To assess dermal irritation potential.
    • Method : Application of 500 mg of the compound on shaved skin.
    • Results : No irritation was observed after a 72-hour observation period .
  • Acute Toxicity Study :
    • Objective : To determine LD50 in rats.
    • Method : Single oral dose administration.
    • Results : LD50 was found to be greater than 2000 mg/kg body weight with no mortality reported .
  • In Vitro Cytotoxicity Assay :
    • Objective : To evaluate anticancer potential.
    • Method : Treatment of various cancer cell lines with different concentrations.
    • Results : Significant cytotoxic effects were noted in HeLa cells at lower concentrations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Bis(2-hydroxyethylamino)toluene sulfate, and what factors influence reaction efficiency?

  • Methodological Answer : Synthesis typically involves reacting 2,6-diaminotoluene with 2-hydroxyethylating agents (e.g., ethylene oxide or ethanolamine derivatives) under controlled pH (acidic conditions for sulfate salt formation). Key parameters include solvent choice (e.g., toluene for reflux conditions), temperature (80–120°C), and reaction time (12–24 hours). Incomplete reactions may yield intermediates, necessitating purification via recrystallization or column chromatography . Efficiency is influenced by stoichiometry, catalyst use (e.g., sulfuric acid), and exclusion of moisture to prevent hydrolysis.

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of hydroxyethylamino groups (-NH-CH2_2-CH2_2-OH) and aromatic protons (δ 6.5–7.5 ppm for toluene backbone).
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak at m/z 308.3513 (C11_{11}H20_{20}N2_2O6_6S) and fragmentation patterns.
  • Elemental Analysis : Confirm C, H, N, and S percentages within ±0.3% of theoretical values.
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>98%) .

Q. What solvent systems are suitable for solubility studies of this compound?

  • Methodological Answer : The sulfate salt is polar and likely soluble in water, methanol, and dimethyl sulfoxide (DMSO). For quantitative solubility:

  • Prepare saturated solutions in triplicate at 25°C.
  • Filter and evaporate under reduced pressure.
  • Weigh residues to calculate solubility (g/100 mL).
  • Validate via UV-Vis spectroscopy at λmax_{\text{max}} (determined experimentally). Use Karl Fischer titration to account for hygroscopicity .

Advanced Research Questions

Q. How can crystallographic data for this compound be optimized using software like SHELX?

  • Methodological Answer :

  • Data Collection : Use a Rigaku AFC7S diffractometer (Mo-Kα radiation, λ = 0.71073 Å) with ω/2θ scans (50° to 20°). Ensure crystal stability at 100 K.
  • Structure Solution : Employ SHELXD for phase determination via direct methods. Refine with SHELXL using full-matrix least-squares on F2F^2.
  • Validation : Check for missed symmetry (PLATON) and R-factor convergence (<5%). Anisotropic displacement parameters (Uiso_{\text{iso}}) for non-H atoms improve accuracy .

Q. How does the compound’s stability vary under different pH and thermal conditions?

  • Methodological Answer :

  • pH Stability : Prepare buffered solutions (pH 2–12). Incubate at 37°C for 24–72 hours. Monitor degradation via HPLC. Sulfate salts are typically stable in acidic conditions but hydrolyze in strong bases.
  • Thermal Stability : Use thermogravimetric analysis (TGA) with a heating rate of 10°C/min under N2_2. Identify decomposition onset temperature. Differential scanning calorimetry (DSC) detects phase transitions .

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

  • Methodological Answer :

  • Cross-Validation : Compare NMR chemical shifts with DFT-calculated values (Gaussian 09, B3LYP/6-311+G(d,p)).
  • X-ray Crystallography : Resolve ambiguities in substituent positions (e.g., hydroxyethyl group orientation).
  • Isotopic Labeling : Synthesize 15N^{15}N- or 2H^{2}H-labeled analogs to simplify spectral interpretation .

Q. How does the compound interact with metal ions in catalytic or coordination studies?

  • Methodological Answer :

  • Coordination Chemistry : React with transition metal salts (e.g., TaCl5_5) in refluxing toluene. Monitor via UV-Vis for ligand-to-metal charge transfer bands.
  • Stoichiometry Determination : Use Job’s method of continuous variation.
  • X-ray Absorption Spectroscopy (XAS) : Analyze coordination geometry (e.g., octahedral vs. tetrahedral) at metal K-edges .

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